molecular formula C9H9ClFNO B022055 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 100599-62-0

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B022055
CAS RN: 100599-62-0
M. Wt: 201.62 g/mol
InChI Key: KMMODUZPTOWVLF-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide (CFMPA) is a molecule that has been extensively studied due to its diversity of applications. CFMPA has been used in many scientific research applications, including as a catalyst, an intermediate in organic synthesis, and a potential therapeutic agent.

Scientific Research Applications

  • Synthesis of Dye Intermediate : It is a key step in synthesizing 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, a commonly used dye intermediate (Drabina et al., 2009).

  • Herbicide Metabolism and Mode of Action Studies : The radiosynthesis of this compound is useful for studying herbicide metabolism and mode of action (Latli & Casida, 1995).

  • Medical Applications : It acts as a potent anti-inflammatory and analgesic agent without centrally acting muscle relaxant activity (Musso et al., 2003).

  • Antibacterial Potential : The compound has shown good potential against Klebsiella pneumoniae, and its pharmacokinetic profile is favorable for oral use (Cordeiro et al., 2020).

  • Chemical Research Applications : The synthesized 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides derived from it have potential applications in chemical research (Yang Man-li, 2008).

  • Pesticide Potential : This compound is also a potential pesticide (Olszewska et al., 2011).

  • Metabolism Study in Animals : Its metabolic pathway in dogs and rats has been studied, leading to the elimination of certain metabolites (Baldwin & Hutson, 1980).

  • Structural Studies : The compound has been studied for its geometric parameters and similarities with other acetanilides, and can form intermolecular N-HO hydrogen bonds (Gowda et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antibacterial activity , suggesting potential targets could be bacterial enzymes or proteins.

Mode of Action

Based on its structural similarity to other antibacterial compounds , it might interfere with bacterial protein synthesis or cell wall formation

properties

IUPAC Name

2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMODUZPTOWVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368194
Record name 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100599-62-0
Record name 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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